Hexanoic acid

Beschreibung

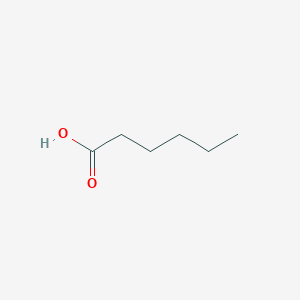

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2, Array | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt) | |

| Record name | Caproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021607 | |

| Record name | Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c. | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/265/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oily liquid | |

CAS No. |

142-62-1, 67762-36-1, 68603-84-9, 70248-25-8 | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C6-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C5-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068603849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C6-18 and C6-18-unsatd. mono- and C8-15-di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070248258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F8SN134MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C | |

| Record name | CAPROIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/859 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1167 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoic acid, also known as caproic acid, is a six-carbon, straight-chain saturated fatty acid with the chemical formula C₆H₁₂O₂.[1][2] It is classified as a medium-chain fatty acid and is naturally found in various animal fats and oils, as well as in some plants.[2][3] This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, reactivity, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Molecular Structure and Identification

This compound consists of a six-carbon backbone with a carboxyl group (-COOH) at one end.[1] The molecule is a colorless to pale yellow oily liquid at room temperature and is known for its characteristic unpleasant, cheesy, or goat-like odor.[2][4]

Key Identifiers:

-

IUPAC Name: this compound[5]

-

Common Names: Caproic Acid, n-Hexanoic Acid, Butylacetic Acid[2][5]

-

CAS Number: 142-62-1[2]

-

Chemical Formula: C₆H₁₂O₂[1]

-

SMILES: CCCCCC(=O)O[5]

-

InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a clear reference for its behavior in various experimental and industrial settings.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 116.16 g/mol | [1][5] |

| Appearance | Colorless to pale yellow oily liquid | [1][2][4] |

| Odor | Unpleasant, cheesy, goat-like | [2][4] |

| Density | 0.927 - 0.929 g/cm³ at 20-25 °C | [2][5] |

| Melting Point | -4 to -3.4 °C (25.9 to 27 °F) | [2][6] |

| Boiling Point | 202 - 205.8 °C (396 - 402.4 °F) | [2][5] |

| Vapor Pressure | 0.18 mmHg at 20 °C | [6] |

| Refractive Index | 1.4161 - 1.4170 at 20 °C | [3] |

Table 2: Solubility and Acidity

| Property | Value | Source(s) |

| Solubility in Water | ||

| at 20 °C | 0.968 - 1.1 g/100 mL | [5][7] |

| at 25 °C | 1.03 g/100 mL | [5] |

| Solubility in Organic Solvents | Highly soluble in ethanol, ether, and most fixed oils. | [1][8][9] |

| pKa | 4.85 - 4.88 at 25 °C | [3][4][5] |

| logP (Octanol-Water Partition Coefficient) | 1.88 - 1.92 | [5][10] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Peaks | Source(s) |

| ¹H NMR | Spectra available for review. | [11][12] |

| ¹³C NMR | Spectra available for review. | [12] |

| Infrared (IR) Spectroscopy | Data available from NIST and Sadtler Research Laboratories Prism Collection. | [5][13] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available from NIST. | [14] |

Chemical Reactivity and Common Reactions

As a carboxylic acid, this compound exhibits typical reactions of this functional group. It is considered a weak acid and can be corrosive.[1][4]

-

Acid-Base Reactions: It reacts with bases to form hexanoate salts and water. These neutralization reactions are rapid, and many of the resulting salts are soluble in water.[4][15]

-

Reaction with Metals: this compound reacts with active metals (those above hydrogen in the electrochemical series) to produce a hexanoate salt and hydrogen gas.[4][15]

-

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters, which often have pleasant, fruity odors and are used in the flavor and fragrance industry.[1][2]

-

Reduction: It can be reduced to 1-hexanol using strong reducing agents like lithium aluminum hydride.

-

Oxidation: While the alkyl chain is relatively stable, the carboxyl group can undergo oxidative decarboxylation under certain conditions.

-

Incompatibilities: It may react with strong oxidizing agents, strong bases, and reactive metals.[1]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beakers

Procedure:

-

Preparation of the Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.1 M. Gentle warming may be necessary to fully dissolve the acid; cool to room temperature before proceeding.[16]

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[17]

-

Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Begin adding the standardized NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[17]

-

Equivalence Point Determination: As the titration approaches the equivalence point, the pH will change more rapidly. Add the titrant in smaller increments (e.g., 0.1 mL) in this region. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

-

The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where [this compound] = [hexanoate].

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.[16]

-

Workflow for Fatty Acid Analysis by Gas Chromatography (GC)

This workflow describes the general procedure for analyzing this compound as part of a fatty acid profile using gas chromatography, which typically involves derivatization to fatty acid methyl esters (FAMEs).[18]

Materials:

-

Sample containing this compound

-

Internal standard (e.g., C13:0 or C19:0 fatty acid)[18]

-

Extraction solvents (e.g., chloroform/methanol or hexane)[19]

-

Derivatization reagent (e.g., 14% Boron trifluoride in methanol (BF₃-Methanol) or methanolic HCl)[19][20]

-

Anhydrous sodium sulfate

-

Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., wax type).[18]

Procedure:

-

Lipid Extraction: If the sample is not a pure oil, lipids are first extracted from the matrix. This often involves homogenization followed by extraction with organic solvents.[18]

-

Saponification and Derivatization (Transesterification):

-

Extraction of FAMEs: After the reaction, water and an organic solvent like hexane are added. The FAMEs partition into the organic layer, which is then separated.[19][20]

-

Drying and Concentration: The organic layer containing the FAMEs is dried over anhydrous sodium sulfate and may be concentrated under a stream of nitrogen.[19][20]

-

GC Analysis: The prepared FAMEs are injected into the GC-FID for separation and quantification.[18]

-

Data Analysis: The retention time of the this compound methyl ester peak is compared to that of a standard for identification. The peak area, relative to the internal standard, is used for quantification.[18]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway for this compound Production

This compound can be produced through microbial fermentation. The following diagram illustrates a constructed biosynthetic pathway in Kluyveromyces marxianus for this compound production starting from acetyl-CoA.[21][22]

Caption: Engineered biosynthetic pathway for this compound production.

In some microorganisms like Megasphaera elsdenii, a bifurcated pathway involving both acetyl-CoA and the reductive TCA cycle contributes to this compound synthesis.[23][24]

General Workflow for Fatty Acid Analysis

The logical flow for the analysis of fatty acids from a biological sample is depicted below.

Caption: General workflow for fatty acid analysis by GC.

Conclusion

This compound is a well-characterized medium-chain fatty acid with a range of applications stemming from its distinct chemical and physical properties. Its reactivity as a carboxylic acid allows for the synthesis of various derivatives, particularly esters used in the flavor and fragrance industries. The analytical methods for its identification and quantification are robust and well-established. This guide provides foundational data and protocols to support further research and development involving this compound.

References

- 1. Explanation about chemicals - this compound: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 2. Caproic acid - Wikipedia [en.wikipedia.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | 142-62-1 [chemicalbook.com]

- 5. This compound | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound [chemister.ru]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. atamankimya.com [atamankimya.com]

- 10. Showing Compound this compound (FDB013897) - FooDB [foodb.ca]

- 11. This compound(142-62-1) 1H NMR spectrum [chemicalbook.com]

- 12. bmse000351 this compound at BMRB [bmrb.io]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. savemyexams.com [savemyexams.com]

- 16. web.williams.edu [web.williams.edu]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 19. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 22. A biosynthetic pathway for this compound production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoic acid, a six-carbon saturated fatty acid, is a molecule of significant interest across various industrial sectors, including flavors, fragrances, pharmaceuticals, and biofuel production. Its natural occurrence in a variety of plant and animal sources, coupled with advancing capabilities in microbial biosynthesis, presents a compelling landscape for research and development. This technical guide provides a comprehensive overview of the natural reservoirs of this compound and delves into the intricate metabolic pathways governing its synthesis. We present detailed experimental protocols for its extraction, quantification, and microbial production, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound is found in a diverse range of natural matrices, where it contributes to the characteristic flavors and aromas of many foods. It is particularly abundant in animal fats and certain plant materials.

Animal Products

Dairy products are a prominent source of this compound, where it is a key component of milk fat. Its concentration varies significantly depending on the animal species and the processing of the dairy product, such as in cheese ripening.

-

Goat's Milk: The name "caproic acid," another common name for this compound, is derived from the Latin word capra, meaning "goat," highlighting its notable presence in goat's milk. Along with caprylic (C8) and capric (C10) acids, it comprises about 15% of the fat in goat's milk.[1] Analysis of Indian goat milk has shown that short-chain fatty acids (C4 to C10) constitute approximately 13.51 g/100g of fatty acid methyl esters.[2][3]

-

Cheese: this compound is a crucial contributor to the flavor profile of many cheese varieties, with its concentration increasing during the ripening process due to lipolysis.[4][5] For instance, butanoic and hexanoic acids are major free fatty acids in Parmigiano cheese.[4] The overall concentration of free fatty acids, including this compound, increases significantly during the ripening of cheeses made from bovine, ovine, and caprine milks.[5]

-

Other Animal Fats: this compound is also naturally present in various other animal fats and oils.[1]

Plant Sources

While generally more abundant in animal products, this compound is also found in the plant kingdom.

-

Ginkgo Biloba: The fleshy seed coat of the ginkgo fruit contains this compound, which is one of the compounds responsible for its characteristic unpleasant odor upon decomposition.[6]

-

Vanilla: It is also one of the many components that contribute to the complex flavor profile of vanilla.[1]

-

Coconut Oil: Coconut oil contains a small percentage of this compound, typically less than 1%.[7]

Table 1: Quantitative Occurrence of this compound in Natural Sources

| Natural Source | Concentration (mg/100g edible portion) | Reference(s) |

| Fermented Butter | 1800 | [7] |

| Unsalted/Salted Butter | 1700 | [7] |

| Cream (milk fat) | 930 | [7] |

| Whipping Cream (milk fat) | 790 | [7] |

| Cheddar Cheese | 740 | [7] |

| Cream Cheese | 700 | [7] |

| Emmental Cheese | 660 | [7] |

| Blue Cheese | 630 | [8] |

| Gouda Cheese | 610 | [7] |

| Parmesan Cheese | 570 | [7] |

| Coconut Oil | 510 | [7] |

Biosynthesis of this compound

The microbial production of this compound offers a promising and sustainable alternative to chemical synthesis. Metabolic engineering strategies primarily focus on two key pathways: the heterologous reverse β-oxidation (rBOX) pathway and the modification of the endogenous fatty acid biosynthesis (FAB) pathway.

Reverse β-Oxidation (rBOX) Pathway

The reverse β-oxidation pathway is an energy-efficient, synthetic route that elongates acyl-CoA molecules by two carbons in each cycle.[9][10] This pathway is constructed by assembling enzymes from various microorganisms into a host organism, such as Saccharomyces cerevisiae or Escherichia coli. The core of the pathway involves four key enzymatic reactions that reverse the steps of fatty acid degradation.[9]

The cycle begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then sequentially reduced, dehydrated, and reduced again to form butyryl-CoA. This butyryl-CoA can then serve as the primer for a subsequent round of elongation with another molecule of acetyl-CoA to generate hexanoyl-CoA, the direct precursor to this compound.[11] The final step is the hydrolysis of hexanoyl-CoA to this compound, which can be catalyzed by endogenous or heterologously expressed thioesterases.[12]

Key Enzymes in the rBOX Pathway:

-

β-ketothiolase (BktB, AtoB, Erg10): Catalyzes the initial Claisen condensation of two acetyl-CoA molecules or an acyl-CoA with acetyl-CoA.[10][13]

-

3-hydroxyacyl-CoA dehydrogenase (Hbd, PaaH1): Reduces the β-keto group to a hydroxyl group.[10][13]

-

Enoyl-CoA hydratase (Crt): Dehydrates the hydroxyacyl-CoA to form a trans-enoyl-CoA.[10][13]

-

Trans-enoyl-CoA reductase (Ter): Reduces the double bond to yield a saturated acyl-CoA, elongated by two carbons.[10][13]

Modified Fatty Acid Biosynthesis (FAB) Pathway

The native fatty acid biosynthesis (FAB) machinery in microorganisms like E. coli and yeast is optimized for the production of long-chain fatty acids (C16-C18), which are essential for membrane biogenesis.[14] By engineering this pathway, it's possible to redirect the carbon flux towards the production of medium-chain fatty acids (MCFAs), including this compound.

This is typically achieved by introducing a heterologous thioesterase with a preference for medium-chain acyl-ACPs (acyl carrier proteins). This engineered thioesterase effectively cleaves the growing fatty acid chain from the FAS complex at the desired length (e.g., C6), releasing it as a free fatty acid.[15] Further modifications can include engineering the ketoacyl-ACP synthases (KAS), the enzymes responsible for carbon chain elongation, to favor the production of shorter chains.

Table 2: Microbial Production of this compound

| Microorganism | Pathway / Genetic Modification | Substrate | Titer (mg/L) | Reference(s) |

| Kluyveromyces marxianus | rBOX (AtoB, BktB, Crt, Hbd, Ter) | Galactose | 154 | [13][16] |

| Kluyveromyces marxianus | rBOX (AtoB, BktB, Crt, Hbd, Ter) | Glucose | 23 | [13] |

| Saccharomyces cerevisiae | rBOX | Glucose | 40 | [12] |

| Saccharomyces cerevisiae | Optimized rBOX and FAB combination | Glucose | 120 | [17] |

| Saccharomyces cerevisiae | Optimized rBOX | Glucose | 75 | [10] |

| Escherichia coli | Optimized rBOX | Glucose | 14.7 mg/L/h (Productivity) | [18] |

| Megasphaera elsdenii | Native | Sucrose | 4690 | [17] |

| Megasphaera elsdenii | Native with in-situ extraction | Sucrose | 28420 | [17] |

Experimental Protocols

Accurate quantification and efficient production of this compound require robust experimental methodologies. This section provides detailed protocols for sample preparation, microbial fermentation, and analytical quantification.

Protocol 1: Extraction of this compound from Fermentation Broth

This protocol describes the extraction of this compound and other short-chain fatty acids (SCFAs) from a microbial fermentation broth for subsequent analysis.

Materials:

-

Fermentation broth sample

-

5 M HCl

-

Diethyl ether (or other suitable organic solvent like ethyl acetate)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (15 mL)

-

Centrifuge

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Collection: Collect 5-10 mL of fermentation broth into a centrifuge tube.

-

Cell Removal: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

-

Supernatant Transfer: Carefully transfer 1 mL of the supernatant to a new, clean tube.

-

Acidification: Acidify the sample to a pH of approximately 2 by adding 5 M HCl. This protonates the carboxylate ions to their less polar carboxylic acid form, improving extraction efficiency into an organic solvent.

-

Solvent Extraction: Add 2 mL of diethyl ether to the acidified sample.

-

Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Phase Collection: Carefully collect the upper organic layer (diethyl ether) and transfer it to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Final Sample: The dried organic extract is now ready for derivatization (if required) and GC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

For GC analysis, polar compounds like carboxylic acids often require derivatization to increase their volatility and thermal stability. Silylation is a common method where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[19][20]

Materials:

-

Dried organic extract from Protocol 1

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (or other suitable solvent like acetonitrile)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Solvent Evaporation: Evaporate the solvent from the organic extract under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 50 µL of pyridine.

-

Derivatization Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the sample.

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. The reaction time and temperature may need optimization depending on the sample matrix.[19]

-

Cooling: Allow the sample to cool to room temperature.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the GC-MS analysis of derivatized this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler

-

Capillary column suitable for fatty acid analysis (e.g., DB-5ms, HP-INNOWax, SH-WAX).[21][22]

GC-MS Parameters (Example):

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Split Ratio: 10:1 (can be adjusted based on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identification: Identify the TMS-derivatized this compound peak based on its retention time and comparison of its mass spectrum with a known standard or a library (e.g., NIST).[21]

-

Quantification: Prepare a calibration curve using standards of known this compound concentrations that have undergone the same extraction and derivatization procedure. Quantify the this compound in the samples by comparing the peak area to the calibration curve.

Experimental Workflow Diagram

Conclusion

This compound remains a molecule of high industrial relevance. Understanding its natural distribution provides valuable context for its applications, particularly in the food and flavor industries. Furthermore, the advancements in metabolic engineering, specifically through the implementation of the reverse β-oxidation pathway and the modification of fatty acid synthesis in microbial hosts, have opened up new avenues for its sustainable and high-titer production. The experimental protocols and data presented in this guide offer a robust framework for researchers to explore, optimize, and innovate in the field of this compound production and analysis. As research continues, the integration of systems biology approaches with advanced metabolic engineering techniques will undoubtedly lead to even more efficient and economically viable biosynthetic routes for this versatile C6 platform chemical.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. mntca.umn.edu [mntca.umn.edu]

- 7. Foods High in this compound (1st - 20th) | Whole Food Catalog [wholefoodcatalog.info]

- 8. This compound Content of Foods | Whole Food Catalog [wholefoodcatalog.info]

- 9. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 14. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. A biosynthetic pathway for this compound production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. OASIS Repository@POSTECHLIBRARY: Optimization of this compound production in recombinant Escherichia coli by precise flux rebalancing [poasis.postech.ac.kr]

- 19. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. shimadzu.com [shimadzu.com]

The Role of Hexanoic Acid in Fatty Acid Metabolism: A Technical Guide

Executive Summary

Hexanoic acid, a six-carbon medium-chain fatty acid (MCFA), is emerging as a significant modulator of fatty acid metabolism with potential therapeutic applications in metabolic disorders. Unlike long-chain fatty acids (LCFAs), this compound is rapidly absorbed and metabolized, primarily through mitochondrial β-oxidation in the liver.[1][2] Recent in vivo and in vitro studies have demonstrated its capacity to mitigate high-fat diet-induced obesity, improve glucose homeostasis, and regulate key signaling pathways involved in lipid synthesis and catabolism. This technical guide provides a comprehensive overview of the metabolic fate of this compound, its influence on key enzymatic and transcriptional regulators, and detailed methodologies for its study.

Introduction to this compound Metabolism

This compound, as a medium-chain fatty acid, possesses unique metabolic properties that distinguish it from its long-chain counterparts.[3] MCFAs are directly transported to the liver via the portal vein, bypassing the lymphatic system and chylomicron formation.[4] This rapid hepatic uptake facilitates their efficient entry into mitochondria for β-oxidation, a process that is less dependent on the carnitine palmitoyltransferase I (CPT1) shuttle system compared to LCFAs.[4]

In Vivo Effects of this compound on Metabolic Health

A pivotal study investigating the effects of dietary this compound supplementation in a high-fat diet (HFD)-induced obese mouse model revealed significant improvements in both lipid and glucose metabolism.[1][5]

Data Presentation: In Vivo Mouse Model

The following tables summarize the key quantitative findings from a 4-week study where male C57BL/6J mice were fed a normal chow diet (ND), a high-fat diet (HFD), an HFD supplemented with 5% butyric acid (HFD_C4), or an HFD supplemented with 5% this compound (HFD_C6).[2][6][7]

Table 1: Effects of this compound on Body Weight and Adipose Tissue

| Parameter | ND | HFD | HFD_C4 | HFD_C6 |

| Body Weight Gain (g) | 2.5 ± 0.4 | 12.1 ± 0.7 | 7.9 ± 0.6 | 7.6 ± 0.5 |

| Epididymal WAT Weight (g) | 0.5 ± 0.1 | 1.8 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |

| Mesenteric WAT Weight (g) | 0.3 ± 0.05 | 0.9 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 |

| Subcutaneous WAT Weight (g) | 0.4 ± 0.1 | 1.5 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 |

| *p < 0.05 compared to HFD group. Data are presented as mean ± SEM. |

Table 2: Effects of this compound on Plasma and Hepatic Lipids

| Parameter | ND | HFD | HFD_C4 | HFD_C6 |

| Plasma NEFA (mEq/L) | 0.8 ± 0.1 | 1.5 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |

| Hepatic Triglycerides (mg/g) | 10.1 ± 1.5 | 35.2 ± 4.1 | 18.5 ± 2.5 | 16.8 ± 2.1 |

| *p < 0.05 compared to HFD group. Data are presented as mean ± SEM. |

Table 3: Effects of this compound on Glucose Homeostasis

| Parameter | ND | HFD | HFD_C4 | HFD_C6 |

| Fasting Blood Glucose (mg/dL) | 95 ± 5 | 155 ± 10 | 148 ± 8 | 125 ± 7 |

| Fasting Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 2.5 ± 0.3 | 1.5 ± 0.2 | 1.4 ± 0.2 |

| p < 0.05 compared to HFD group. Data are presented as mean ± SEM. |

Molecular Mechanisms of this compound Action

This compound exerts its metabolic effects through the modulation of key signaling pathways and transcriptional regulators.

Regulation of Lipogenesis

In vivo studies have shown that this compound supplementation decreases the expression of key lipogenic genes in white adipose tissue, including Chrebp (Carbohydrate-responsive element-binding protein) and Fasn (Fatty Acid Synthase).[1][5] In vitro experiments using the HepG2 human hepatoma cell line corroborate these findings, demonstrating that this compound can inhibit insulin- and T3-induced FASN expression.[8][9] This inhibition appears to be, at least in part, at the transcriptional level, targeting the T3 response element on the FAS promoter.[8] For its inhibitory effect, this compound needs to be activated to its CoA derivative.[8]

Modulation of Insulin Signaling

In HepG2 cells, this compound has been shown to preserve insulin sensitivity, which is often impaired by long-chain fatty acids like palmitate.[3][4] Furthermore, this compound can foster both basal and insulin-dependent phosphorylation of key proteins in the Akt-mTOR signaling pathway.[3][4] This pathway is central to the regulation of cell growth, proliferation, and metabolism.

Below is a diagram illustrating the proposed signaling pathway for the regulation of lipogenesis by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound's metabolic effects.

In Vivo Experimental Protocols

The following protocols are based on methodologies used in the study of this compound in high-fat diet-fed mice.[2][7]

-

Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.

-

Baseline Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.

-

Glucose Administration: Prepare a 20% glucose solution in sterile saline. Inject the glucose solution intraperitoneally at a dose of 2 g/kg body weight.

-

Blood Glucose Monitoring: Measure blood glucose levels from tail blood at 15, 30, 60, and 120 minutes post-injection.

-

Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

-

Animal Preparation: Fast mice for 4-6 hours with free access to water.

-

Baseline Measurement: Record body weight and obtain a baseline blood glucose reading (t=0).

-

Insulin Administration: Prepare a solution of human insulin in sterile saline. Inject the insulin intraperitoneally at a dose of 0.75 U/kg body weight.

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection.

-

Data Analysis: Express blood glucose levels as a percentage of the initial baseline concentration and plot over time.

-

Sample Collection: Collect whole blood from fasted mice into EDTA-coated tubes.

-

Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

NEFA Assay: Use a commercial NEFA quantification kit according to the manufacturer's instructions. These kits typically involve a multi-step enzymatic reaction that results in the formation of a colored product, which is measured spectrophotometrically.

-

Calculation: Determine NEFA concentration by comparing the absorbance of the samples to a standard curve.

-

Tissue Homogenization: Excise and weigh a portion of the liver. Homogenize the tissue in a suitable buffer.

-

Lipid Extraction: Extract total lipids from the homogenate using a chloroform:methanol (2:1) solution.

-

Triglyceride Assay: After evaporation of the organic solvent, resuspend the lipid extract. Use a commercial triglyceride quantification kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric measurement of glycerol.

-

Calculation: Determine the triglyceride concentration from a standard curve and normalize to the initial liver tissue weight.

In Vitro Experimental Workflow

The study of this compound's direct cellular effects often employs hepatocyte cell lines like HepG2.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Inhibition of insulin and T3-induced fatty acid synthase by hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

"toxicology and safety data for hexanoic acid"

An In-depth Technical Guide on the Toxicology and Safety of Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 142-62-1), also known as caproic acid, is a C6 straight-chain saturated fatty acid. It is a naturally occurring compound found in various animal fats and oils and is used in the synthesis of esters for artificial flavors, perfumes, and in the production of pharmaceuticals and other chemicals.[1][2] A thorough understanding of its toxicological profile is essential for ensuring its safe handling and use in research and industrial applications. This document provides a comprehensive overview of the available toxicology and safety data for this compound, focusing on quantitative data, experimental methodologies, and key biological pathways.

Acute Toxicity

This compound generally displays low to moderate acute systemic toxicity depending on the route of exposure.

Table 1: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | EPA Toxicity Category | Reference |

| LD50 | Rat | Oral | 1886 - 6440 mg/kg bw | N/A | [3][4] |

| LD50 | Mouse | Oral | 5000 mg/kg bw | N/A | [3] |

| LD50 | Rabbit | Dermal | 580 - >5000 mg/kg bw | IV | [3][5] |

| LC50 | Rat | Inhalation | >1368 mg/m³ (8 hr) | III | [3][5] |

| LC50 | Mouse | Inhalation | 4100 mg/m³ (2 hr) | N/A | [3] |

Experimental Protocols: Acute Toxicity

-

Oral LD50 (Rat): Studies cited in ECHA registration dossiers involved administering this compound via oral gavage to rats. The reported LD50 values range from 1886 mg/kg to 6440 mg/kg.[3][4] For example, one study reported an LD50 of 3 g/kg (3000 mg/kg) in rats.[6][7]

-

Dermal LD50 (Rabbit): Acute dermal studies in rabbits have shown varied results, with LD50 values ranging from 580 mg/kg to over 5000 mg/kg bw.[3] The EPA has classified its acute dermal toxicity in Category IV.[5]

-

Inhalation LC50 (Rat): In a study with rats, no deaths occurred after an 8-hour exposure to a saturated vapor concentration of 1368 mg/m³ (1.37 mg/L).[3][4] This corresponds to an EPA Toxicity Category III.[5]

Irritation and Sensitization

This compound is a significant skin and eye irritant, with corrosive potential at higher concentrations.

Table 2: Irritation and Sensitization Data

| Endpoint | Species/Test System | Concentration | Result | Reference |

| Skin Irritation | Rabbit | 465 mg (open patch) | Mild Irritant | [1] |

| Skin Irritation | Rabbit | Undiluted (4 hr, occluded) | Erythema and Edema | [4] |

| Skin Corrosion | N/A | >70% | Corrosive (Category 1C) | [3][8] |

| Eye Irritation | Rabbit | 15% | Severe Irritant | [1][3] |

| Eye Corrosion | Bovine Cornea (in vitro) | N/A | Corrosive (Category 1) | [3][4][9] |

| Skin Sensitization | Human / Guinea Pig | 1% (Human) | Not a sensitizer | [3] |

Experimental Protocols: Irritation and Corrosion

-

Eye Corrosion (Bovine Cornea Opacity and Permeability Test, OECD 437): This in vitro test uses corneas from cattle to assess the potential of a substance to cause severe eye damage. This compound was identified as corrosive in this assay, a finding that supports its classification as causing serious eye damage.[3][4][9]

-

Skin Irritation (Rabbit): In a standard Draize test, rabbits were dermally exposed to this compound for 4 hours under an occluded patch, resulting in the development of erythema and edema.[4] The substance is classified as a Category 1 irritant by the EPA, indicating the highest level of severity.[5]

-

Human Patch Test: Daily patch applications on human volunteers showed that 5.8% this compound caused erythema in 1 out of 10 subjects, while 11.6% caused erythema in 7 out of 10 subjects, demonstrating a dose-dependent irritant response.[3]

Repeated-Dose Toxicity

The quality of available repeated-dose toxicity studies for this compound is generally limited.[3]

Table 3: Repeated-Dose and Reproductive Toxicity Data

| Study Type | Species | Route | Dose Levels | NOAEL / LOAEL | Key Findings | Reference |

| 28-Day Study | Rat (Male) | Oral Gavage | Up to 1000 mg/kg/day | NOAEL: 1000 mg/kg/day | Non-adverse breathing difficulties observed. | [4] |

| Reproductive Screen (Limited) | Rat | N/A | 1000 mg/kg/day | N/A | "Unspecified" clinical observations in maternal rats. | [3] |

| Read-Across (Docosanoic Acid) | Rat | Oral | Up to 1000 mg/kg/day | NOAEL: 1000 mg/kg/day | Used by REACH registrants for repeated-dose evaluation. | [3] |

Experimental Protocols: Repeated-Dose Toxicity

-

28-Day Oral Study (Rat): In a study referenced in the ECHA registration dossier, male rats were administered this compound daily for 28 days via oral gavage at doses up to 1000 mg/kg, which was the highest dose tested. The only treatment-related effect was transient breathing difficulties in some animals, which was not considered an adverse effect. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1000 mg/kg/day.[4]

Genotoxicity

Based on a weight of evidence from multiple assays, this compound is not considered to be genotoxic.

Table 4: Genotoxicity Assay Results

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium / E. coli | With and Without | Negative | [3][9][10] |

| Mammalian Cell Gene Mutation | Mouse Lymphoma L5178Y cells | With and Without | Negative | [4] |

Experimental Protocols: Genotoxicity

-

Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. This compound was tested both with and without an external metabolic activation system (S9 mix) and produced negative results, indicating it does not cause point mutations in these bacterial strains.[3][9]

-

Mouse Lymphoma Assay (OECD 490): This in vitro test assesses the potential of a substance to induce gene mutations and chromosomal aberrations in mammalian cells. This compound was found to be non-mutagenic in L5178Y mouse lymphoma cells, both with and without metabolic activation.[4]

Carcinogenicity and Reproductive Toxicity

-

Carcinogenicity: There are no carcinogenicity studies available for this compound.[3][8]

-

Reproductive and Developmental Toxicity: No reliable, guideline-compliant reproductive toxicity studies are available for this compound.[3][4] A screening study was of unknown reliability.[3] Due to the lack of data, risk assessment often relies on read-across to structurally similar fatty acids. For instance, a prenatal developmental study on the related compound octanoic acid established a maternal NOAEL of 750 mg/kg/day.[5] However, such read-across should be interpreted with caution.

Metabolism and Toxicokinetics